molecular formula C9H11ClF3N B6222168 1-[2-methyl-5-(trifluoromethyl)phenyl]methanamine hydrochloride CAS No. 912291-07-7

1-[2-methyl-5-(trifluoromethyl)phenyl]methanamine hydrochloride

Cat. No.: B6222168
CAS No.: 912291-07-7
M. Wt: 225.6
InChI Key:
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Description

1-[2-methyl-5-(trifluoromethyl)phenyl]methanamine hydrochloride is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-methyl-5-(trifluoromethyl)phenyl]methanamine hydrochloride typically involves the reaction of 2-methyl-5-(trifluoromethyl)benzaldehyde with a suitable amine source under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-[2-methyl-5-(trifluoromethyl)phenyl]methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to convert the compound into its corresponding alcohols or amines.

    Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.

Major Products: The major products formed from these reactions include ketones, carboxylic acids, alcohols, and substituted derivatives of the original compound.

Scientific Research Applications

1-[2-methyl-5-(trifluoromethyl)phenyl]methanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1-[2-methyl-5-(trifluoromethyl)phenyl]methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The methanamine group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function and activity.

Comparison with Similar Compounds

  • 4-(Trifluoromethyl)benzylamine
  • 1-[2-methyl-3-(trifluoromethyl)phenyl]methanamine
  • 1-(3-chloro-5-trifluoromethyl)-2,2,2-trifluorophenylethanone

Comparison: Compared to similar compounds, 1-[2-methyl-5-(trifluoromethyl)phenyl]methanamine hydrochloride is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

CAS No.

912291-07-7

Molecular Formula

C9H11ClF3N

Molecular Weight

225.6

Purity

95

Origin of Product

United States

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